molecular formula C16H22ClN5O3S B2644355 3-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide CAS No. 1207046-68-1

3-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2644355
CAS No.: 1207046-68-1
M. Wt: 399.89
InChI Key: TUKGKEDDNPRJBV-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide is a compound with unique structural features and a broad range of potential applications in scientific research. The combination of a chloro group, dimethylamino group, and benzenesulfonamide scaffold in its molecular structure contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 3-chloro-N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide, a multi-step synthetic route can be employed:

  • Synthesis of 2-methylpyrimidin-4-amine: This can be achieved by reacting 2-methylpyrimidine with an amine source under specific conditions.

  • Formation of the dimethylamino group: N,N-Dimethylation of the pyrimidin-4-amine derivative using dimethyl sulfate or a similar reagent.

  • Linking the pyrimidinyl group to ethylenediamine: This step involves coupling reactions like reductive amination or nucleophilic substitution to attach the pyrimidinyl moiety to ethylenediamine.

  • Introduction of the chloro and methoxy groups: Sequential chlorination and methoxylation reactions on the benzenesulfonamide derivative.

  • Final coupling: The final product is obtained by coupling the modified benzenesulfonamide with the pyrimidinyl ethylenediamine intermediate under suitable conditions.

Industrial Production Methods

While laboratory synthesis is often specific and small-scale, industrial production of this compound would necessitate optimization of the above steps for scalability. This involves using more cost-effective reagents, ensuring high yields, and adhering to stringent safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various chemical reactions:

  • Oxidation and reduction: It can undergo changes in oxidation states, particularly involving the chloro and dimethylamino groups.

  • Substitution reactions: The chloro and methoxy groups are prone to nucleophilic substitution under appropriate conditions.

  • Coupling reactions: The benzenesulfonamide can be involved in reactions forming larger biomolecules or polymers.

Common Reagents and Conditions

Reagents like hydrogen peroxide (oxidation), sodium borohydride (reduction), and potassium carbonate (substitution reactions) are typically used. Conditions vary but often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium.

Major Products

The primary products of these reactions are modified versions of the parent compound with new functional groups or altered reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound is a useful building block for creating more complex molecules. Its reactive groups provide sites for further functionalization.

Biology

In biological research, it can be utilized in studies to understand the interaction of sulfonamide derivatives with various enzymes and receptors.

Medicine

Potential medical applications include its use as a lead compound for developing drugs targeting specific pathways or as a part of combination therapies.

Industry

Industrially, it could be incorporated into materials with specialized functions, such as advanced polymers or coatings.

Mechanism of Action

This compound's mechanism of action largely depends on its interaction with specific molecular targets, such as proteins or nucleic acids. It can inhibit or activate pathways by binding to active sites or altering the structure of target molecules.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and pyrimidines:

  • 4-methoxy-N-(2-((6-(dimethylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

  • 3-chloro-N-(2-((4-methylpyrimidin-4-yl)amino)ethyl)-4-methoxybenzenesulfonamide

Compared to these, our compound stands out due to the combination of chloro and methoxy substituents, which significantly influence its reactivity and potential applications. The presence of the dimethylamino group also enhances its interaction with biological targets.

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Properties

IUPAC Name

3-chloro-N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O3S/c1-11-20-15(10-16(21-11)22(2)3)18-7-8-19-26(23,24)12-5-6-14(25-4)13(17)9-12/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGKEDDNPRJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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